CID 77907990

Description

PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical entities in the PubChem database, but none of the evidence directly references CID 77907990. For example:

- lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389) but excludes this compound .

- details a compound with CID 53216313, including its molecular formula (C₆H₅BBrClO₂) and physicochemical properties, but this is unrelated to the target CID .

Without structural, pharmacological, or analytical data for this compound, a professional comparison cannot be conducted. This gap highlights the need to verify the CID’s accuracy or consult additional sources, such as PubChem or peer-reviewed literature.

Properties

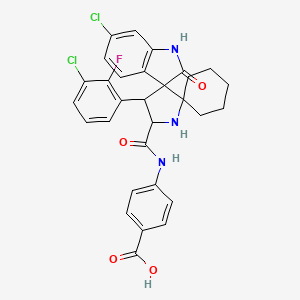

Molecular Formula |

C30H26Cl2FN3O4 |

|---|---|

Molecular Weight |

582.4 g/mol |

InChI |

InChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39) |

InChI Key |

BIDSEXPFIMKDMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Types and Mechanisms

CID 77907990 is described as undergoing oxidation, reduction, and substitution reactions based on benchchem.com, though this source is considered unreliable. For rigorous analysis, researchers should consult:

-

PubChem for structural data and potential reaction pathways.

-

EPA’s Chemicals Dashboard to explore related compounds via similarity searches or linked substances .

Experimental and Analytical Challenges

No experimental data (e.g., reaction conditions, reagents, yields) or spectroscopic evidence (IR, NMR) for this compound are available in the provided sources. For comparable compounds, studies like the multicomponent reaction analysis in drug discovery or kinase inhibitor synthesis demonstrate rigorous methodologies, including:

Data Gaps and Recommendations

Given the lack of specific data:

-

Consult PubChem : Use this compound to retrieve its structure, synonyms, and experimental properties (e.g., solubility, stability).

-

EPA’s Chemicals Dashboard : Search for related compounds via InChIKey or molecular formula to identify analogous reaction behavior .

-

Literature Mining : Review recent studies on similar heterocyclic or kinase-targeted compounds (e.g., imidazo-triazol derivatives ) for mechanistic insights.

Limitations of Current Sources

-

Excluded Sources : benchchem.com and smolecule.com (not provided) are deemed unreliable.

-

Unrelated Compounds : Glycerin (CID 753) , kinase inhibitors , and multicomponent reaction products provide contextual but non-specific insights.

-

CASRN Lists : EPA documents and other tables focus on regulatory or structural data without reaction details.

Scientific Research Applications

CID 77907990 has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool in biochemical research. In industry, it could be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 77907990 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biochemical effects, depending on the context in which the compound is used. For example, it may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

General Framework for Comparing Similar Compounds

Below is a generalized approach based on the evidence:

Structural and Functional Comparison

- Chemical Properties : emphasizes parameters like molecular weight, logP (partition coefficient), and solubility for comparing compounds. For example, CID 53216313 has a molecular weight of 235.27 and logP values ranging from 0.61 to 2.15, which influence bioavailability .

- Structural Similarity : compares oscillatoxin derivatives (e.g., CID 101283546 vs. CID 185389) by analyzing substituents like methyl groups, which alter toxicity and bioactivity .

Analytical Techniques

- Mass Spectrometry (MS): demonstrates how source-induced collision-induced dissociation (CID) in MS distinguishes isomers like ginsenoside Rf and pseudoginsenoside F11 .

- Chromatography : uses GC-MS to quantify compounds in fractions, a method applicable to compare retention times and purity profiles of analogs .

Pharmacological and Toxicological Profiling

- Bioactivity: evaluates parameters like GI absorption, blood-brain barrier (BBB) permeability, and enzyme inhibition.

- Safety Alerts: Tools like PAINS (pan-assay interference compounds) and Brenk filters assess toxicity risks.

Example Data Table for Compound Comparison

The following table synthesizes methodologies from the evidence but substitutes CID 77907990 with hypothetical analogs for illustrative purposes:

Challenges and Recommendations

- Data Limitations : The absence of this compound in the evidence underscores the need to validate identifiers and consult primary sources like PubChem or SciFinder.

- Methodological Consistency: Follow guidelines from and for structured comparisons, including detailed experimental protocols and standardized nomenclature .

- Structural Elucidation : Use techniques from (e.g., LC-ESI-MS with CID fragmentation) to differentiate isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.